![molecular formula C19H23BrN2OS B2489426 1-[(4-Bromophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol CAS No. 338421-72-0](/img/structure/B2489426.png)

1-[(4-Bromophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

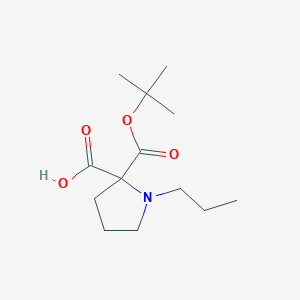

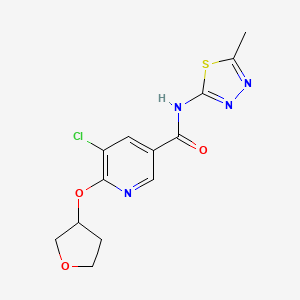

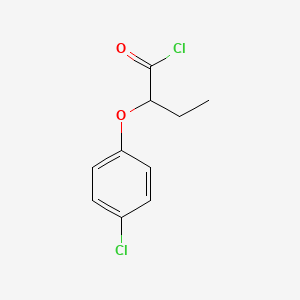

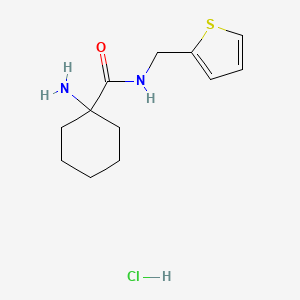

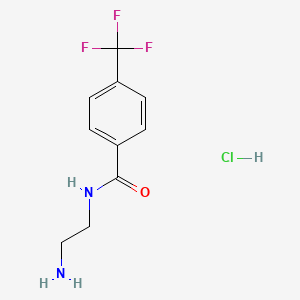

The synthesis of compounds related to 1-[(4-Bromophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol often involves regiospecific reactions, catalytic processes, and meticulous structural determination through spectroscopic techniques or single-crystal X-ray analysis. For example, Kumarasinghe et al. (2009) detailed the syntheses of complex molecules, highlighting the importance of correct identification of regioisomers and the extensive use of hydrogen bonding in crystallization processes (Kumarasinghe et al., 2009).

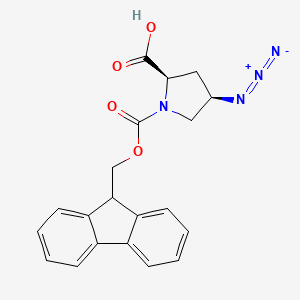

Molecular Structure Analysis

Molecular structure analysis often involves single-crystal X-ray diffraction, which provides unambiguous structure determination. This technique can reveal intricate details such as hydrogen bonding, molecular arrangement, and crystal packing, as demonstrated in research by Kumarasinghe et al. (2009), where the molecular structure of complex compounds was elucidated (Kumarasinghe et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving 1-[(4-Bromophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol and its analogs can be diverse, including S-alkylation, reduction processes, and catalytic hydrogenation, as shown in the synthesis of various compounds (Vorga & Badea, 2021). These reactions are crucial for modifying the compound to achieve desired properties or functionalities.

Physical Properties Analysis

The physical properties of 1-[(4-Bromophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol and related compounds, such as solubility, crystallinity, and melting point, are essential for understanding their behavior in different environments. Single-crystal X-ray diffraction provides valuable insights into these properties by detailing the molecular and crystal structure.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are determined by the compound's structure and functional groups. Studies like those conducted by Kumarasinghe et al. (2009) often explore these aspects through detailed synthetic pathways and structural analysis, offering a deeper understanding of the compound's chemical behavior (Kumarasinghe et al., 2009).

Scientific Research Applications

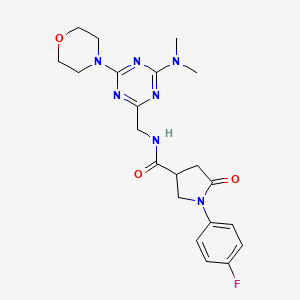

Photodynamic Therapy Sensitizers

Sulfanyl porphyrazines, structurally related to 1-[(4-Bromophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol, have been studied for their applications in photodynamic therapy (PDT) against cancer cells. The sulfanyl porphyrazines demonstrated significant photodynamic activities, particularly when incorporated into cationic liposomes, indicating their potential as sensitizers in PDT for cancers such as oral squamous cell carcinoma and cervical epithelial adenocarcinoma cells (Piskorz et al., 2017).

Synthesis and Characterization

The synthesis and characterization of similar compounds, including those with bromophenyl groups, have been a focus of research. For example, a novel racemic secondary alcohol structurally related to 1-[(4-Bromophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol has been successfully synthesized and characterized using methods like NMR spectroscopy and elemental analysis (Vorga & Badea, 2021).

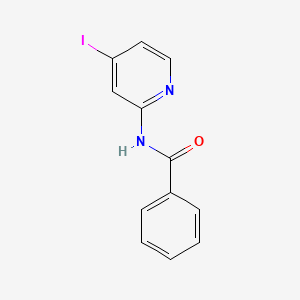

Antimicrobial Activities

Compounds with bromophenyl components, similar to 1-[(4-Bromophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol, have been explored for their antimicrobial properties. Studies have shown the potential of these compounds against various microorganisms, providing insights for further antimicrobial research (Zhao et al., 2012).

Anticancer Activities

Bromophenol derivatives, closely related to the chemical structure of interest, have been investigated for their anticancer activities. Research has focused on the potential of these compounds in inducing cell cycle arrest and apoptosis in cancer cells, highlighting their significance in the development of novel anticancer drugs (Guo et al., 2018).

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(4-bromophenyl)sulfanyl-3-(4-phenylpiperazin-1-yl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23BrN2OS/c20-16-6-8-19(9-7-16)24-15-18(23)14-21-10-12-22(13-11-21)17-4-2-1-3-5-17/h1-9,18,23H,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNJBACPVVGYNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(CSC2=CC=C(C=C2)Br)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Bromophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide](/img/structure/B2489355.png)

![2,4-Dichloro-7,7-dimethyl-5,6-dihydrocyclopenta[d]pyrimidine](/img/structure/B2489356.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide](/img/structure/B2489359.png)

![1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-phenoxyethyl)urea](/img/structure/B2489360.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide](/img/structure/B2489361.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2489362.png)